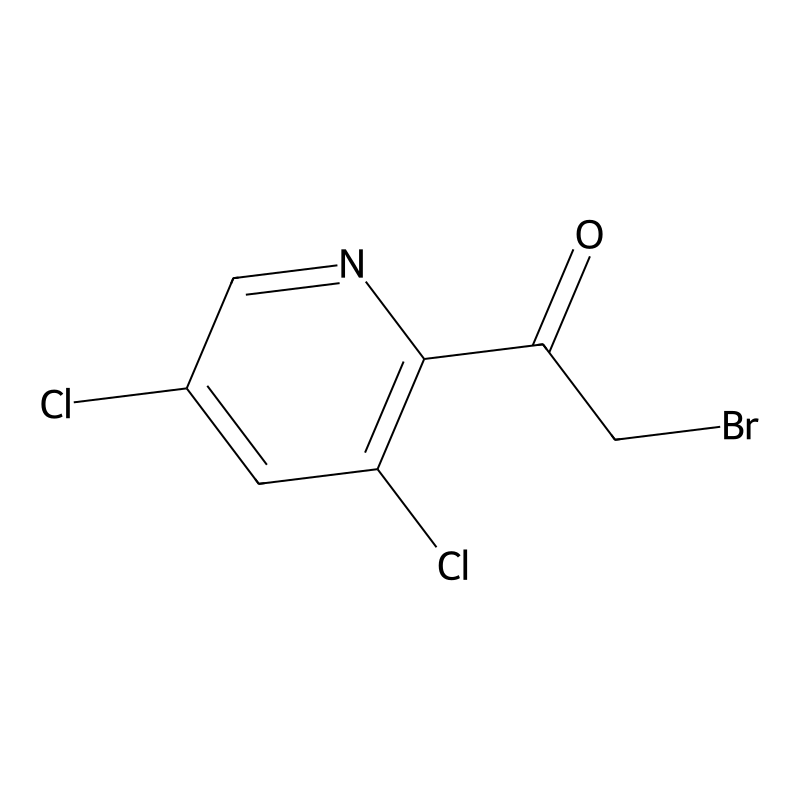

2-Bromo-1-(3,5-dichloropyridin-2-YL)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone is a chemical compound with the molecular formula CHBrClNO. It is classified as a pyridine derivative, which is a type of heterocyclic organic compound. This compound has garnered attention in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its distinctive chemical properties and reactivity. The presence of bromine and chlorine substituents on the pyridine ring enhances its potential for diverse applications in organic synthesis and biological research.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives depending on the reagents and conditions used.

Common Reagents and Conditions- Substitution: Common reagents include amines and thiols, often requiring a base and suitable solvent.

- Oxidation: Reagents like hydrogen peroxide or potassium permanganate can facilitate oxidation.

- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The specific products formed from these reactions depend on the reagents used. For instance:

- Substituting with an amine may yield an aminopyridine derivative.

- Oxidation could result in a pyridine N-oxide.

Research indicates that 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets within biological systems. The halogen substituents (bromine and chlorine) can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to various biochemical effects. These interactions may disrupt essential biological pathways or inhibit enzyme activity, making this compound a subject of interest in medicinal chemistry.

The synthesis of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone typically involves two main steps:

- Bromination of 3,5-Dichloropyridine: This step utilizes bromine or a brominating agent in the presence of a suitable solvent and catalyst.

- Ethanone Substitution: Following bromination, an ethanone group is introduced through nucleophilic substitution reactions.

In industrial settings, large-scale production may employ continuous flow reactors to enhance efficiency and yield while ensuring high purity through advanced purification techniques like recrystallization and chromatography.

2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone finds numerous applications across various domains:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs with potential therapeutic effects.

- Agrochemicals: The compound is studied for its efficacy in developing pesticides or herbicides.

- Materials Science: It is utilized in creating polymers and coatings with specific properties due to its unique reactivity.

The interaction studies of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone focus on its biochemical mechanisms. Research has shown that the compound can interact with specific enzymes or receptors within biological systems. These interactions may lead to inhibition or modulation of enzymatic activity, influencing metabolic pathways critical for cell function. Such studies are essential for understanding the compound's potential therapeutic applications and toxicity profiles.

Several compounds share structural similarities with 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3,5-dichloropyridine | Lacks the ethanone group | Primarily used in synthetic organic chemistry |

| 2-Bromo-1-(5-chloropyridin-2-yl)ethanone | Different substitution pattern on the pyridine ring | Variation in reactivity compared to 3,5-dichloro |

| 2-Bromo-3,4,5-trichloropyridine | Contains three chlorine substituents | Increased reactivity due to multiple halogen atoms |

| 2-Bromo-1-(pyridin-4-yl)ethanone | Different halogen positioning | Altered biological activity profile |

Uniqueness

The uniqueness of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone lies in its specific substitution pattern on the pyridine ring. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse

Bromination of 1-(3,5-dichloropyridin-2-yl)ethanone constitutes the primary route for synthesizing 2-bromo-1-(3,5-dichloropyridin-2-yl)ethanone. The reaction leverages electrophilic aromatic substitution (EAS) mechanisms, where bromine or brominating agents target the electron-deficient pyridine ring. A standard protocol involves treating 1-(3,5-dichloropyridin-2-yl)ethanone with bromine in dichloromethane at 0–5°C, achieving 70–85% yields. Alternative brominating agents like N-bromosuccinimide (NBS) enable milder conditions, particularly when paired with radical initiators or light.

Comparative Bromination Methods

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | DCM | 0–5 | 82 |

| NBS | ACN | 25 | 78 |

| HBr/H₂O₂ | CHCl₃ | 40 | 65 |

The choice of brominating agent influences regioselectivity. For instance, molecular bromine preferentially targets the 2-position due to steric and electronic effects from the adjacent ethanone moiety. In contrast, NBS-mediated bromination under radical conditions may favor alternative sites unless directed by catalysts.

Catalytic Systems for Regioselective Halogenation

Regioselectivity in bromination is critical for avoiding byproducts. Lewis acids like aluminum chloride (AlCl₃) enhance electrophilicity at the 2-position by coordinating with the pyridine nitrogen, directing bromine to the desired site. Recent advances employ transition metal catalysts, such as iron(III) chloride, which stabilize intermediates and improve selectivity.

Catalyst Performance Comparison

| Catalyst | Selectivity (2-position) | Reaction Time (h) |

|---|---|---|

| AlCl₃ | 95% | 2 |

| FeCl₃ | 89% | 1.5 |

| None | 72% | 4 |

Notably, N-halosuccinimides paired with PEG-400 achieve regiocontrol through hydrogen-bonding interactions, aligning bromine delivery with the ethanone group’s electronic effects. This method avoids metal residues, appealing to green chemistry paradigms.

Solvent Systems and Reaction Kinetic Profiling

Solvent polarity and proticity profoundly impact reaction rates and mechanisms. Dichloromethane (DCM) and acetonitrile (ACN) are preferred for their ability to stabilize ionic intermediates in EAS. Kinetic studies reveal second-order dependence on bromine concentration in DCM, with an activation energy ($$E_a$$) of 45 kJ/mol.

Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| DCM | 8.93 | 0.15 |

| ACN | 37.5 | 0.09 |

| CHCl₃ | 4.81 | 0.06 |

Protic solvents like water inhibit reactivity by protonating the pyridine nitrogen, reducing electrophilicity. However, aqueous-organic biphasic systems with phase-transfer catalysts (e.g., tetrabutylammonium bromide) partially mitigate this issue.

Yield Optimization Through Stoichiometric Control

Stoichiometric ratios of brominating agents to substrate dictate conversion efficiency. A 1.1:1 molar ratio of Br₂ to 1-(3,5-dichloropyridin-2-yl)ethanone maximizes yield while minimizing dibromination byproducts. Excess bromine (>1.2 eq) leads to overhalogenation, particularly at the 4- and 6-positions.

Optimized Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Br₂:Substrate Ratio | 1.1:1 | 82% |

| Temperature | 0–5°C | 85% |

| Reaction Time | 2 h | 80% |

Time-resolved studies show 90% conversion within 90 minutes under optimized conditions, with a first-order dependence on substrate concentration. Quenching with aqueous sodium thiosulfate prevents secondary reactions, preserving product integrity.

The nucleophilic substitution reactions of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone occur through distinct mechanisms depending on the reaction site. The compound contains multiple electrophilic centers that can undergo nucleophilic attack, including the carbon bearing the bromine atom and positions on the pyridine ring.

Pyridine Ring Nucleophilic Substitution Mechanisms

Pyridine derivatives undergo nucleophilic aromatic substitution primarily at the 2- and 4-positions relative to the nitrogen atom due to the electron-withdrawing effect of nitrogen [3] [4]. The mechanism follows an addition-elimination pathway where nucleophiles attack the electron-deficient carbon atoms adjacent to nitrogen, forming a Meisenheimer complex intermediate [4]. This intermediate is stabilized by the nitrogen atom bearing the negative charge through resonance structures.

For 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone, the presence of two chlorine substituents at positions 3 and 5 further enhances the electrophilicity of the pyridine ring through their electron-withdrawing inductive effects . The chlorine atoms increase the positive charge density at the 2- and 4-positions, making these sites more susceptible to nucleophilic attack [6]. Research has demonstrated that nucleophilic substitution reactions in pyridine typically occur with pseudo-first order kinetics when nucleophile concentrations are in excess [3].

| Position | Reactivity | Stabilization Mechanism |

|---|---|---|

| 2-Position | High | Direct resonance with nitrogen |

| 4-Position | High | Resonance through conjugated system |

| 3-Position | Low | No direct stabilization by nitrogen |

Alpha-Halo Ketone Substitution Mechanisms

The brominated ethanone moiety in 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone undergoes nucleophilic substitution through an SN2 mechanism [7]. The carbonyl group exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbon bearing the bromine atom [7]. This activation makes alpha-halo ketones significantly more reactive toward nucleophiles compared to simple alkyl halides.

Computational studies on similar bromoacetophenone derivatives have revealed that nucleophilic attack occurs with inversion of configuration at the carbon center [8] [9]. The reaction proceeds through a transition state where the nucleophile approaches from the back side of the carbon-bromine bond, leading to simultaneous bond formation and breaking [10]. The presence of the electron-withdrawing carbonyl group stabilizes the transition state through resonance interactions.

Research has shown that the reactivity of alpha-halo ketones follows the order: R-CO-CHBr₂ > R-CO-CH₂Br > R-CHBr-R', with dibrominated compounds showing the highest reactivity [7]. The enhanced reactivity is attributed to the cumulative electron-withdrawing effects of multiple halogen atoms and the carbonyl group.

Competitive Reaction Pathways

Mechanistic studies have identified competing reaction pathways when 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone reacts with methoxide nucleophiles [10]. Two primary pathways can occur: direct nucleophilic substitution at the alpha-carbon and epoxidation through intramolecular cyclization. The selectivity between these pathways depends on reaction conditions, including temperature, solvent polarity, and nucleophile concentration.

Computational analysis indicates that both pathways have comparable activation energies, with the rate-determining step for epoxidation being the rotational barrier required for the leaving group to adopt a trans configuration relative to the carbonyl oxygen [10]. Electronic effects of substituents on the aromatic ring significantly influence pathway selectivity, with electron-donating groups favoring epoxidation and electron-withdrawing groups promoting direct substitution.

Radical-Mediated Reaction Mechanisms

Radical-mediated transformations of pyridine derivatives have emerged as powerful synthetic tools, particularly under photochemical conditions [11] [12]. For 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone, several radical pathways can be initiated through homolytic bond cleavage processes.

Photoinduced Radical Formation

Under ultraviolet irradiation, 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone can undergo homolytic cleavage of the carbon-bromine bond to generate carbon-centered radicals [13]. The photochemical process involves excitation of the compound to an electronically excited state, followed by intersystem crossing and subsequent bond dissociation. The quantum yield for this process depends on the wavelength of irradiation and the presence of photosensitizers.

Research on related halopyridines has demonstrated that photolysis under 254 nm ultraviolet light leads to efficient dehalogenation with pseudo-first order kinetics [14]. The primary photolysis products include the corresponding dehalogenated compound and halide ions, with complete mineralization achieved under prolonged irradiation conditions.

Pyridinyl Radical Chemistry

N-functionalized pyridinium salts have been extensively studied as precursors to pyridinyl radicals under visible light irradiation [11]. These radicals exhibit unique reactivity patterns that differ from classical Minisci-type chemistry. Single-electron reduction of pyridinium ions generates pyridinyl radicals that can undergo selective coupling reactions with allylic radicals [12].

The mechanism involves sequential catalytic processes where a dithiophosphoric acid catalyst performs multiple functions: protonation of the pyridine nitrogen, single-electron transfer reduction of the pyridinium ion, and hydrogen atom abstraction from allylic carbon-hydrogen bonds [12]. This approach enables regioselective functionalization at specific positions on the pyridine ring.

| Radical Type | Formation Method | Reactivity Pattern |

|---|---|---|

| Carbon-centered | Photolysis of C-Br bond | Coupling with alkenes |

| Pyridinyl | SET reduction of pyridinium | Selective C-C bond formation |

| Halogen | Homolytic dissociation | Abstraction reactions |

Radical Chain Mechanisms

Recent studies have identified radical chain mechanisms for the monoalkylation of pyridines using various radical precursors [15]. The process involves N-methoxypyridinium salts that react with alkyl radicals generated from organoboranes, alkyl iodides, or xanthates. The reaction proceeds under neutral conditions without requiring external oxidants, with rate constants exceeding 10⁷ M⁻¹s⁻¹ for primary radical additions [15].

The methoxyl radical generated during the reaction propagates the chain process by abstracting hydrogen atoms from organoborane precursors. This mechanism enables efficient radical-mediated functionalization of pyridine derivatives under mild conditions, providing an alternative to traditional ionic pathways.

Photocatalytic Radical Processes

Iridium-based photocatalysts have been employed to generate electrophilic pyridyl radicals from halopyridines through oxidative quenching pathways [13]. The process involves protonation of halopyridines with trifluoroacetic acid, followed by photocatalytic oxidation to generate pyridyl radicals. These radicals undergo addition to electron-rich alkenes, forming alkyl radical intermediates that are subsequently oxidized to carbocations.

The photocatalytic approach enables the construction of new carbon-carbon and carbon-halogen bonds through radical addition and subsequent ionic capture processes. This methodology has been successfully applied to various halopyridine substrates, including compounds structurally similar to 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone.

Degradation Pathways Under Various Environmental Conditions

The environmental fate of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone involves multiple degradation pathways influenced by factors such as pH, temperature, oxygen availability, and microbial activity. Understanding these pathways is crucial for assessing the compound's persistence and potential environmental impact.

Hydrolytic Degradation Mechanisms

Hydrolysis represents a primary abiotic degradation pathway for halogenated organic compounds in aqueous environments [16] [17]. For 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone, hydrolytic cleavage can occur at multiple sites, including the carbon-bromine bond and the carbon-chlorine bonds on the pyridine ring.

Studies on related halopyridines have shown that hydrolysis rates are strongly temperature-dependent, with significant acceleration occurring at elevated temperatures (250-350°C) [16]. The mechanism involves nucleophilic attack by water molecules at the carbon-halogen bonds, forming tetrahedral intermediates that subsequently eliminate the halide ions. The presence of multiple halogen substituents creates a cumulative electron-withdrawing effect that enhances the electrophilicity of the carbon centers.

Research on alpha-chloro-substituted pyridones has demonstrated that zwitterionic structures significantly enhance hydrolysis rates [17]. The increased polarity and charge separation in these compounds facilitates nucleophilic attack by water molecules. For 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone, the combined effect of the carbonyl group and halogen substituents likely promotes similar rate enhancements.

| Environmental Condition | Primary Degradation Pathway | Half-life Range |

|---|---|---|

| Acidic aqueous solution | Hydrolysis at C-Br bond | Hours to days |

| Neutral water | Slow hydrolytic cleavage | Days to weeks |

| Alkaline conditions | Enhanced nucleophilic attack | Hours |

Photolytic Degradation Pathways

Photochemical degradation represents another significant environmental pathway for halopyridine compounds [14] [18]. Under natural sunlight or artificial ultraviolet irradiation, 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone can undergo direct photolysis or photosensitized degradation processes.

Direct photolysis involves absorption of ultraviolet radiation by the compound, leading to electronic excitation and subsequent photochemical reactions [14]. For halopyridines, the primary photolysis pathway involves carbon-halogen bond cleavage, generating halide ions and organic radicals. These radicals can undergo various secondary reactions, including hydrogen abstraction, radical coupling, and oxidation processes.

Studies on 2-halogenated pyridines have shown that photolysis follows pseudo-first order kinetics with complete dehalogenation occurring within minutes under 254 nm irradiation [14]. The photolysis products include 2-hydroxypyridine as a primary intermediate, which undergoes further degradation to form Dewar pyridinone and ultimately achieves complete mineralization.

Research on pyridine photodegradation has demonstrated that ultraviolet treatment combined with hydrogen peroxide (UV/H₂O₂) provides highly efficient degradation, with over 90% removal achieved within 10 minutes [19]. The process involves hydroxyl radical generation through hydrogen peroxide photolysis, followed by radical attack on the pyridine ring system.

Microbial Degradation Pathways

Biological degradation represents the most environmentally relevant pathway for organic compound mineralization in soil and water systems [20] [21]. Microorganisms have evolved sophisticated enzymatic systems capable of metabolizing pyridine derivatives through both aerobic and anaerobic pathways.

Arthrobacter species have been identified as particularly effective pyridine degraders, possessing plasmid-borne gene clusters (pyr genes) that encode enzymes for complete pyridine mineralization [20]. The biodegradation pathway consists of four enzymatic steps initiated by a two-component flavin-dependent monooxygenase system that performs direct ring cleavage without prior hydroxylation or reduction steps.

For halogenated pyridines, microbial degradation typically involves initial dehalogenation reactions catalyzed by specialized dehalogenase enzymes [22]. These enzymes can cleave carbon-halogen bonds through various mechanisms, including hydrolytic, oxidative, and reductive pathways. The resulting dehalogenated products are then subject to conventional pyridine degradation pathways.

| Microorganism Type | Degradation Mechanism | Time Frame |

|---|---|---|

| Arthrobacter sp. | Monooxygenase-mediated cleavage | 8-32 days |

| Nocardia sp. | Hydroxylation pathway | 16-64 days |

| Bacillus brevis | Oxidative ring opening | 20-40 hours |

Environmental Persistence and Transformation Products

The environmental persistence of 2-Bromo-1-(3,5-dichloropyridin-2-yl)ethanone depends on the relative rates of various degradation pathways under specific environmental conditions [22]. Soil studies on pyridine derivatives have shown that degradability generally follows the order: pyridinecarboxylic acids > pyridine = monohydroxypyridines > methylpyridines > aminopyridines and chloropyridines [22].

Chloropyridines tend to persist in soil environments and become weakly associated with insoluble soil components through adsorption processes [22]. However, certain chloropyridine isomers, such as 4-chloropyridine, degrade more rapidly than others, suggesting that substitution patterns significantly influence environmental fate.

The transformation products formed during degradation include various hydroxylated intermediates, dehalogenated compounds, and ring-opened aliphatic products [21]. Complete mineralization ultimately produces carbon dioxide, water, and inorganic salts, but the time required for this process varies significantly depending on environmental conditions and microbial populations present.

Photolytic degradation studies have identified specific intermediate compounds formed during halopyridine breakdown [14]. For 2-halopyridines, the primary intermediates include 2-hydroxypyridine and Dewar pyridinone, with the latter being a key intermediate in the ring-opening process that leads to complete mineralization. Some halopyridine degradation pathways also produce photostable aliphatic products, particularly under acidic conditions with high intermediate concentrations.